molecular formula C3H6N2S B14325637 3-Aminoprop-2-enethioamide CAS No. 111183-95-0

3-Aminoprop-2-enethioamide

Cat. No.: B14325637
CAS No.: 111183-95-0
M. Wt: 102.16 g/mol
InChI Key: CZOCAGYTQUXZDV-UHFFFAOYSA-N
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Description

3-Aminoprop-2-enethioamide is a thioamide derivative characterized by a conjugated enamine backbone (prop-2-ene) with an amino group (-NH₂) at position 3 and a thioamide (-C(=S)NH₂) functional group. The thioamide moiety introduces distinct electronic properties compared to its oxygen-containing amide analogs, such as increased nucleophilicity at the sulfur atom and altered hydrogen-bonding capabilities. This compound serves as a versatile intermediate in heterocyclic synthesis, particularly for constructing pyrimidines, pyranones, and azolo/azinopyrimidines . Its reactivity is influenced by the conjugation between the amino and thioamide groups, enabling participation in cyclization and substitution reactions.

Properties

CAS No.

111183-95-0

Molecular Formula

C3H6N2S

Molecular Weight

102.16 g/mol

IUPAC Name

3-aminoprop-2-enethioamide

InChI

InChI=1S/C3H6N2S/c4-2-1-3(5)6/h1-2H,4H2,(H2,5,6)

InChI Key

CZOCAGYTQUXZDV-UHFFFAOYSA-N

Canonical SMILES

C(=CN)C(=S)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Aminoprop-2-enethioamide can be synthesized through several methods. One common approach involves the reaction of propargylamine with carbon disulfide, followed by hydrogenation. The reaction conditions typically include the use of a base such as sodium hydroxide and a hydrogenation catalyst like palladium on carbon.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of high-pressure hydrogenation and advanced purification techniques such as distillation and crystallization are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

3-Aminoprop-2-enethioamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the thioamide group to an amine group.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-Aminoprop-2-enethioamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of heterocyclic compounds and polymers.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-Aminoprop-2-enethioamide involves its interaction with specific molecular targets. The thioamide group can form covalent bonds with nucleophilic sites on enzymes, leading to inhibition of enzyme activity. Additionally, the compound can interact with cellular pathways involved in oxidative stress and apoptosis, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Molecular Properties

The following table summarizes key structural and molecular features of 3-Aminoprop-2-enethioamide and its analogs:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituents Key Features
This compound Not Provided C₃H₆N₂S 102.16 None (parent structure) Conjugated enamine, thioamide reactivity
(E)-3-Amino-3-phenylprop-2-enethioamide 1057326-92-7 C₉H₁₀N₂S 178.25 Phenyl at C3 Enhanced lipophilicity, steric bulk
3-Anilino-2-cyanoprop-2-enethioamide 100781-94-0 C₁₀H₉N₃S 203.26 Anilino (-NHPh), cyano (-CN) at C2 Electron-withdrawing groups, increased reactivity
(2E)-3-Amino-3-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-2-cyano-N-phenylprop-2-enethioamide - C₂₀H₁₈ClF₃N₆S 491.91 Piperazinyl, trifluoromethylpyridine, cyano, phenyl High complexity, potential pharmacological targeting
Key Observations:
  • Substituent Effects: Phenyl Group (): The phenyl substituent in (E)-3-Amino-3-phenylprop-2-enethioamide increases molecular weight and lipophilicity, which may enhance membrane permeability in biological systems but reduce aqueous solubility . Cyano and Anilino Groups (): The electron-withdrawing cyano group at C2 in 3-anilino-2-cyanoprop-2-enethioamide polarizes the enamine system, favoring nucleophilic attack at the β-position. Complex Substituents (): The piperazinyl-trifluoromethylpyridine moiety in the (2E)-derivative suggests design for targeted bioactivity, likely in kinase inhibition or receptor modulation due to the trifluoromethyl group’s metabolic stability and the piperazine’s solubility-enhancing properties .

Research Findings and Limitations

  • : Highlights nitro-to-amine reduction methods (53–82% yield) for synthesizing enamine intermediates, though applicability to thioamides requires validation .
  • : The SMILES string (C1=CC=C(C=C1)NC=C(C#N)C(=S)N) confirms the planar geometry of the anilino-cyano derivative, critical for π-π stacking in crystal engineering .
  • Limitations: Direct experimental data (e.g., melting points, solubility) for this compound are absent in the provided evidence, necessitating caution in extrapolating properties from analogs.

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